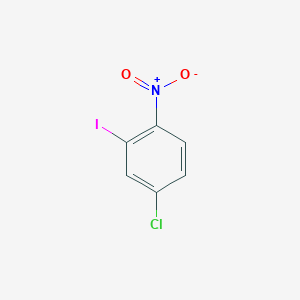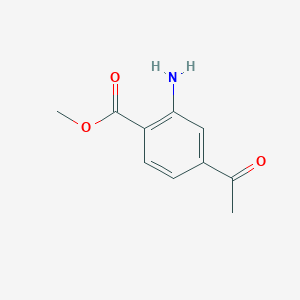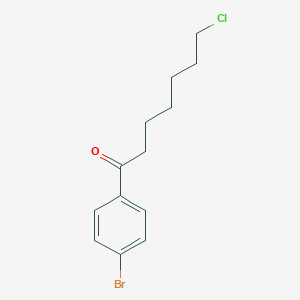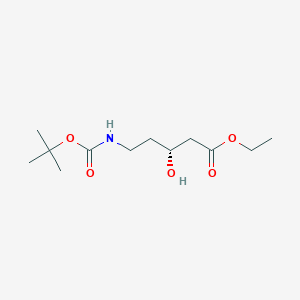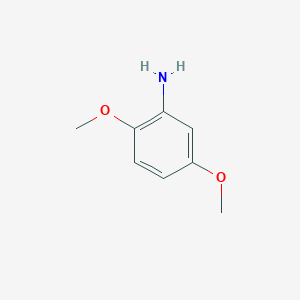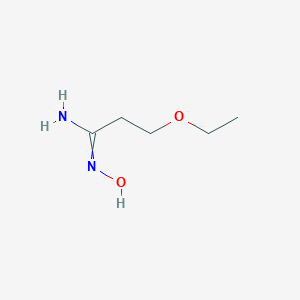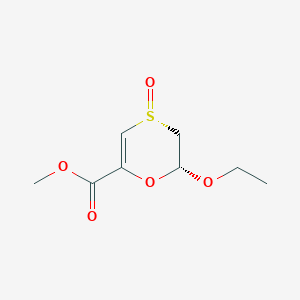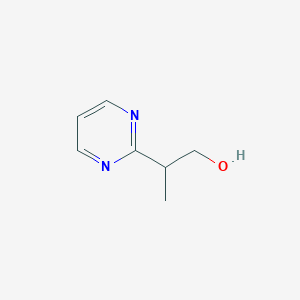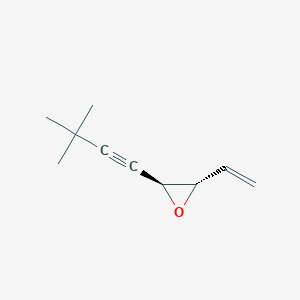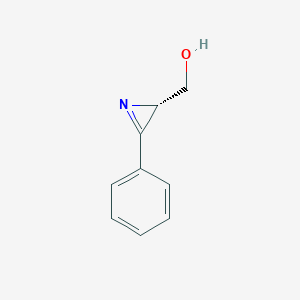
(S)-2-Phenyl-3H-azirine-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Phenyl-3H-azirine-3-methanol, commonly known as PAM, is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. PAM is a versatile compound that can be used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of PAM is complex and varies depending on its application. In the pharmaceutical industry, PAM works by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of certain neurotransmitters, such as acetylcholine, which can improve cognitive function. In the agrochemical industry, PAM works by inhibiting the growth of certain plant pathogens, such as Fusarium oxysporum.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of PAM vary depending on its application. In the pharmaceutical industry, PAM has been shown to improve cognitive function in animal models of Alzheimer's disease. PAM has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for other neurodegenerative diseases. In the agrochemical industry, PAM has been shown to inhibit the growth of certain plant pathogens, which can improve crop yield and quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PAM in lab experiments is its chiral nature. PAM is a chiral compound, which means that it exists in two enantiomeric forms. This chiral nature makes PAM a valuable tool for studying chiral reactions and for synthesizing new chiral compounds. However, one of the limitations of using PAM in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on PAM. In the pharmaceutical industry, PAM may have potential as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. PAM may also have potential as a therapeutic agent for other conditions, such as depression and anxiety. In the agrochemical industry, PAM may have potential as a natural alternative to synthetic pesticides. Additionally, PAM may have potential applications in materials science for the synthesis of new chiral materials with unique properties.
Conclusion:
In conclusion, PAM is a versatile chiral compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. PAM has been extensively studied for its unique properties and potential applications, and there are several potential future directions for research on this compound. While there are some limitations to using PAM in lab experiments, its chiral nature makes it a valuable tool for studying chiral reactions and for synthesizing new chiral compounds.
Métodos De Síntesis
The synthesis of PAM is a complex process that involves several steps. One of the most common methods for synthesizing PAM is through the reaction of phenyl vinyl sulfone with dimethyl azodicarboxylate (DMAD) in the presence of a chiral catalyst. This reaction results in the formation of a chiral aziridine intermediate, which is then treated with sodium borohydride to produce PAM. Other methods for synthesizing PAM include the use of chiral auxiliaries and asymmetric hydrogenation.
Aplicaciones Científicas De Investigación
PAM has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, PAM has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. PAM has also been studied for its potential use as an agrochemical due to its ability to inhibit the growth of certain plant pathogens. Additionally, PAM has been used in materials science as a chiral building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
192370-02-8 |
|---|---|
Nombre del producto |
(S)-2-Phenyl-3H-azirine-3-methanol |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
[(2S)-3-phenyl-2H-azirin-2-yl]methanol |
InChI |
InChI=1S/C9H9NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-5,8,11H,6H2/t8-/m1/s1 |
Clave InChI |
FERWRXQNBLZZPM-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N[C@@H]2CO |
SMILES |
C1=CC=C(C=C1)C2=NC2CO |
SMILES canónico |
C1=CC=C(C=C1)C2=NC2CO |
Sinónimos |
2H-Azirine-2-methanol, 3-phenyl-, (2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



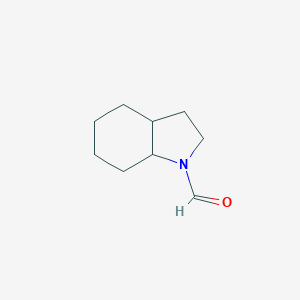
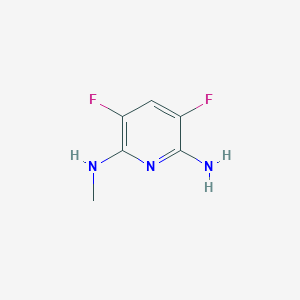
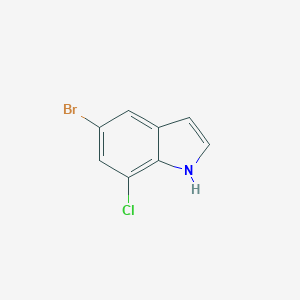
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
